molecular formula C6H4F3NO2 B14777147 2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime

2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime

Cat. No.: B14777147
M. Wt: 179.10 g/mol
InChI Key: QVQLJOCUHRMGAE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime is an organic compound characterized by the presence of trifluoromethyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime typically involves the reaction of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(furan-2-yl)ethanone: The parent ketone compound without the oxime group.

    2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: A similar compound with a pyridine ring instead of a furan ring.

    2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

2,2,2-Trifluoro-1-(furan-2-yl)ethanone oxime is unique due to the presence of both the trifluoromethyl and furan groups, which impart distinct chemical properties. The oxime group adds further versatility, allowing the compound to participate in a wide range of chemical reactions and interactions with biological molecules.

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5(10-11)4-2-1-3-12-4/h1-3,11H

InChI Key

QVQLJOCUHRMGAE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=NO)C(F)(F)F

Origin of Product

United States

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